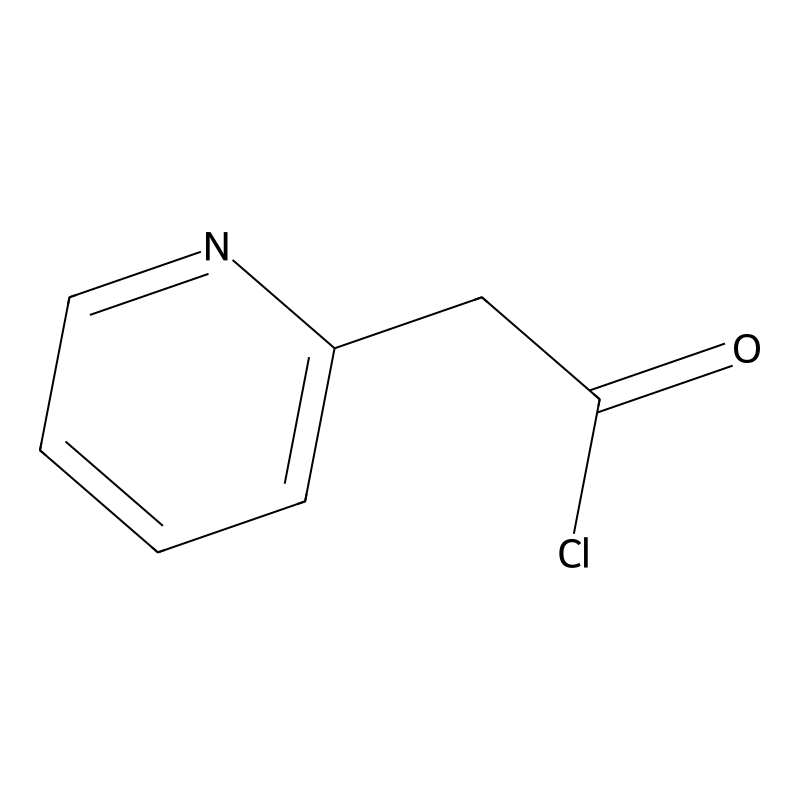

2-(Pyridin-2-yl)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Pyridin-2-yl)acetyl chloride is characterized by the presence of a pyridinyl group attached to an acetyl chloride moiety. The pyridinyl ring is a six-membered aromatic heterocycle containing one nitrogen atom, while the acyl chloride group includes a carbonyl bonded to a chlorine atom. This structure enhances its electrophilicity, making it reactive towards nucleophiles. Although not naturally abundant, it serves as a valuable synthetic intermediate in various

The reactivity of 2-(Pyridin-2-yl)acetyl chloride primarily stems from its acyl chloride functionality. It readily undergoes nucleophilic substitution reactions. A typical reaction can be represented as follows:

textC₇H₆ClNO + ROH → RCOOCH₂Py + HCl

In this reaction, an alcohol reacts with 2-(Pyridin-2-yl)acetyl chloride to form an ester and release hydrogen chloride. Additionally, it can participate in acylation reactions involving Grignard reagents and other nucleophiles .

Recent studies indicate that 2-(Pyridin-2-yl)acetyl chloride has potential biological activities, particularly in the development of anti-inflammatory drugs. It has been utilized in synthesizing compounds aimed at treating chronic inflammatory diseases by inhibiting collagen production, which is beneficial for managing fibrotic diseases such as scleroderma . The compound's derivatives have shown effectiveness in preclinical models for reducing inflammation.

Synthesis of 2-(Pyridin-2-yl)acetyl chloride can be achieved through several methods:

- Microwave Irradiation: This environmentally friendly method condenses 2-aminopyridines with α-bromoketones under microwave conditions, yielding high purity and efficiency.

- Acylation of Pyridine: Acetyl chloride can react with pyridine derivatives to produce acylated products .

- Grignard Reagent Reaction: The compound can also be synthesized by reacting Grignard reagents with acyl chlorides under controlled conditions .

These methods highlight the versatility and efficiency of synthesizing 2-(Pyridin-2-yl)acetyl chloride.

The primary applications of 2-(Pyridin-2-yl)acetyl chloride include:

- Organic Synthesis: It serves as an important building block for synthesizing various organic compounds.

- Pharmaceutical Development: Its derivatives are explored for anti-inflammatory and antifibrotic drug development.

- Material Science: Used in creating functional materials due to its reactive acyl chloride group.

Interaction studies involving 2-(Pyridin-2-yl)acetyl chloride focus on its reactivity with various nucleophiles and its role in biological systems. Research indicates that its derivatives can interact with specific biological targets, potentially leading to therapeutic effects against inflammation and fibrosis . Further studies are needed to elucidate the full spectrum of its interactions.

Several compounds share structural similarities with 2-(Pyridin-2-yl)acetyl chloride. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Acetylpyridine | C₆H₅NO | Contains an acetyl group on the pyridine ring; used in flavoring agents. |

| Pyridine-3-acetic acid | C₇H₇NO₂ | A carboxylic acid derivative; utilized in pharmaceuticals. |

| Pyridine-4-acetic acid | C₇H₇NO₂ | Similar to pyridine derivatives; involved in medicinal chemistry. |

Uniqueness of 2-(Pyridin-2-yl)acetyl Chloride

What sets 2-(Pyridin-2-yl)acetyl chloride apart from these compounds is its specific acyl chloride functionality, which enhances its electrophilicity and reactivity towards nucleophiles. This property makes it particularly useful in synthetic organic chemistry and pharmaceutical applications where selective reactivity is crucial .